[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride
Description
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride is a naphthylamine derivative characterized by a naphthalene core substituted with a butoxy group at the 2-position and a methylamine group at the 1-position, forming a hydrochloride salt. This structural arrangement imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-butoxynaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16;/h4-9H,2-3,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNILQODRXFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657977 | |
| Record name | 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-62-6 | |
| Record name | 1-Naphthalenemethanamine, 2-butoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride typically involves the reaction of 2-butoxynaphthalene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired amine hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
Pharmaceutical Intermediates
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.
- Case Study : Research indicates that substituted naphthylmethylamines are being explored as potential antitumor agents due to their ability to interact with biological targets involved in cancer progression .
Antiviral Applications
The compound has shown promise in antiviral research, particularly in the development of drugs targeting viral replication mechanisms.
- Research Findings : A study highlighted the effectiveness of naphthylmethylamine derivatives in inhibiting viral enzymes, suggesting that this compound could be a lead compound for further antiviral drug development .
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers with unique properties.
- Application Example : It is employed as a building block for producing self-healing and stimuli-responsive polymers. These materials are valuable in applications ranging from coatings to biomedical devices .
Dendritic Structures
The compound has been used to create dendritic structures that exhibit enhanced solubility and functional properties.
| Property | Value |
|---|---|
| Solubility | High |
| Functionalization | Multiple sites available |
| Application | Drug delivery systems |
Detection of Isocyanates
This compound is utilized as a reagent for the detection of isocyanates in air samples through UV or fluorescence methods.
- Methodology : The compound reacts with isocyanates, allowing for quantification via spectroscopic techniques, which is crucial for environmental monitoring .
Synthesis and Production
The synthesis of this compound typically involves several steps, including the reaction of naphthalene derivatives with appropriate amines under controlled conditions to ensure high yield and purity.
| Step | Description |
|---|---|
| Step 1 | Reaction of naphthalene with butanol-derived amine |
| Step 2 | Hydrochloric acid treatment to form hydrochloride salt |
| Step 3 | Purification via recrystallization |
Mechanism of Action
The mechanism of action of [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methoxy or butoxy groups at the 2- or 4-position on the naphthalene ring significantly influence conjugation and biological activity. For example, 4-methoxy derivatives exhibit antimicrobial properties, while 2-substituted analogues may target CNS receptors .
- Side Chain Variations : Ethylamine side chains (e.g., 2-(4-methoxynaphthalen-1-yl)ethan-1-amine HCl) enhance structural rigidity, favoring applications in collision cross-section studies. In contrast, methylamine groups prioritize receptor binding efficiency .
Alkoxy-Substituted Amine Derivatives
Alkoxy group variations critically impact pharmacological profiles:
| Compound Name | Alkoxy Group | Biological Target | Activity | Unique Feature | References |
|---|---|---|---|---|---|
| [(2-Butoxy-1-naphthyl)methyl]amine HCl | Butoxy (C₄) | Hypothesized: 5-HT/α-AR | Potential antidepressant/antimicrobial | Long-chain alkoxy enhances lipophilicity | - |
| (R)-2-Ethoxy-1-phenylethan-1-amine HCl | Ethoxy (C₂) | Serotonin receptors | Agonist activity | Ethoxy optimizes receptor affinity | |
| 2-(2-Methoxyphenoxy)ethylamine HCl | Methoxy (C₁) | 5-HT1A, α1d-AR | Antidepressant, antimicrobial | Short-chain alkoxy improves solubility |
Mechanistic Insights :
- Ethoxy and methoxy groups balance receptor binding and solubility, as seen in serotonin receptor agonists .
Halogenated and Heterocyclic Analogues
Halogen or heterocycle substitutions introduce divergent reactivities:
| Compound Name | Substituent | Biological Activity | Key Difference | References |
|---|---|---|---|---|
| {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine HCl | 4-bromo, cyclopropane | Enzyme inhibition | Bromine enhances electrophilicity; cyclopropane adds strain | |
| 1-(5-Chloro-1H-benzodiazol-2-yl)ethylamine HCl | Chloro, benzodiazole | Unspecified | Chlorine increases stability; benzodiazole enables π-π stacking | |
| Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine HCl | Thiazole, methoxy | Antibacterial, antiviral | Thiazole moiety enables metal coordination |
Structural Implications :
- Halogens (e.g., bromine, chlorine) enhance electrophilicity and binding to electron-rich biological targets.
Biological Activity
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 265.78 g/mol. This compound is of interest in various scientific fields, particularly due to its potential biological activities and interactions with biomolecules, making it a candidate for further research in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the context of its application, which may include anti-inflammatory, analgesic, or other therapeutic effects.
Research Findings
-
Anti-inflammatory Activity :
- A study investigated the effects of naphthalene derivatives, including those structurally related to this compound. It was found that certain naphthalene derivatives exhibit significant anti-inflammatory properties by inhibiting neutrophil activation stimulated by fMLP (N-formyl-methionyl-leucyl-phenylalanine) and PMA (phorbol myristate acetate) .
- The compound N,N-bis(2-hydroxy-1-naphthylmethyl)amine showed moderate inhibitory activity on stimulated neutrophils, suggesting that structural modifications can enhance biological efficacy.
-
Dopaminergic and Serotonergic Activity :
- Research on similar naphthyl derivatives indicated that hydrophobic interactions play a crucial role in receptor-ligand complex formation. This suggests that modifications to the naphthalene structure could lead to the development of new ligands with improved dopaminergic and serotonergic activity .
- Synthesis and Biological Evaluation :
Case Study 1: Anti-inflammatory Properties
A comparative study evaluated 18 synthetic naphthalene derivatives for their effects on neutrophil activation. Among these, specific compounds demonstrated significant inhibition of enzyme release induced by fMLP, highlighting the potential of naphthalene derivatives in treating inflammatory conditions.
Case Study 2: Cancer Cell Activity
A series of synthesized naphthalene derivatives were assessed for their anticancer properties against breast (MCF-7) and colon (HCT116) cancer cell lines. Some compounds exhibited IC50 values comparable to known drugs like 5-fluorouracil, indicating their potential as anticancer agents .
Data Table: Biological Activities of Naphthalene Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
